(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Miglitol Synthesis Intermediate Divergence Stereochemical Scaffold

The compound (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine, systematically known as 2,3,4,6-tetra-O-benzyl-1-L-ido-deoxynojirimycin, is a fully benzyl-protected iminosugar scaffold with the L-ido stereochemical configuration. This specific stereochemistry is a critical point of differentiation from the more common D-gluco configured analog (2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine.

Molecular Formula C34H37NO4
Molecular Weight 523.7 g/mol
Cat. No. B13845786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Molecular FormulaC34H37NO4
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32-,33+,34+/m0/s1
InChIKeyHHIIDKLQTCPFQA-PSWJWLENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine: A Key L-ido-Configured Intermediate for Iminosugar Synthesis and Procurement


The compound (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine, systematically known as 2,3,4,6-tetra-O-benzyl-1-L-ido-deoxynojirimycin, is a fully benzyl-protected iminosugar scaffold with the L-ido stereochemical configuration . This specific stereochemistry is a critical point of differentiation from the more common D-gluco configured analog (2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine. The compound serves as a pivotal, orthogonal intermediate in the multi-step synthesis of pharmaceutically active N-alkylated iminosugars, most notably miglitol, by enabling divergent synthetic pathways inaccessible to the D-gluco isomer alone .

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine: Why Its L-ido Stereochemistry Prevents Direct Substitution by D-gluco Analogues


Generic substitution with the more accessible D-gluco isomer (CAS 69567-11-9) is not chemically viable for applications requiring the L-ido configuration. The stereochemical pattern dictates the final biological activity of the deprotected iminosugar, with L-ido derivatives showing distinct and often superior selectivity for specific glycosidase targets like glucosylceramidase (GBA2) over the glucocerebrosidase (GBA1) enzyme, a crucial therapeutic window for certain lysosomal storage disorders [1]. Furthermore, synthetic routes exploiting this specific enantiopure scaffold enable direct N-functionalization to produce miglitol (an anti-diabetic agent) and miglustat analogues, which would not be achievable from the D-gluco starting material without complex stereochemical inversions and subsequent purification challenges [2].

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine: Quantitative Evidence for Procurement Differentiation


Divergent Synthetic Entry to Miglitol via the L-ido Tetrabenzyl Ether Versus D-gluco Inversion Strategies

The target L-ido compound is explicitly identified as a direct intermediate in the synthesis of the commercial anti-diabetic drug miglitol. This pathway preserves the required stereochemistry without inversion. In contrast, the D-gluco tetrabenzyl ether (CAS 69567-11-9) necessitates a double inversion at C-5 to achieve the same L-ido-1-deoxynojirimycin core before N-functionalization . A 2016 study demonstrated a high-yielding, three-step sequence to L-ido-derivatives from 2,3,4,6-tetra-O-benzyl-D-glucopyranose, highlighting the demand for the pure L-ido intermediate [1].

Miglitol Synthesis Intermediate Divergence Stereochemical Scaffold

Process Enabling: Direct Use of L-ido Tetrabenzyl Ether in Miglustat Process Patents

A 2021 patent filing specifically claims an improved process for preparing Miglustat, a commercial treatment for Gaucher disease, through the tetra-O-protected 1-L-ido-deoxynojirimycin (the target compound) as a key intermediate, placing it on par with the D-gluco route as an enabling starting material for industrial manufacturing [1]. This establishes the compound's status as a protected, directly utilizable building block in a current Good Manufacturing Practice (cGMP) context.

Miglustat Process Chemistry Patent Intermediate Industrial Route Selection

Differentiated Enzyme Selectivity Profile of L-ido Versus D-gluco Configured Iminosugars

Research on the final deprotected iminosugars demonstrates that the L-ido configuration confers a markedly different biological selectivity profile compared to the D-gluco configuration. L-ido-configured deoxynojirimycin derivatives are reported to be selective for glucosylceramidase (GBA2) and the nonlysosomal glucosylceramidase, whereas D-gluco derivatives show broader inhibition of intestinal α-glucosidases [1][2]. This difference is stereochemically derived from the starting material's configuration (target L-ido vs. comparator D-gluco).

Enzyme Selectivity Glucosylceramidase Inhibition Pharmacological Chaperones

Physical Form and Handling Specification Enabling Accurate Formulation and Storage Decisions

Unlike the D-gluco analog, which is often supplied as a solid, the target L-ido compound is consistently specified by vendors as a light orange oil with defined solubility (slightly in chloroform, DMSO, methanol) and strict storage requirements (-20°C freezer, under inert atmosphere, hygroscopic) . Conversely, the D-gluco isomer (CAS 69567-11-9) is sometimes available as a solid, indicating distinct physical properties that directly impact handling, formulation, and large-scale process setup.

Physical Form Storage Stability Procurement Specification

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine: Preferred Application Scenarios Based on Differentiated Evidence


Industrial Process Chemistry for Miglitol and Miglustat API Manufacturing

This intermediate is the optimal choice for Contract Manufacturing Organizations (CMOs) and generic pharmaceutical companies developing cost-effective, patent-viable routes to miglitol and miglustat. As evidenced by its claim in process patents, it enables a direct, inversion-free synthetic path to these high-value APIs [1]. Using this specific tetrabenzyl ether avoids the additional steps and yield losses associated with stereochemical inversions required when starting from the D-gluco isomer, making it the more efficient industrial feedstock.

Medicinal Chemistry Campaigns for Selective GBA2 and Nonlysosomal Glucosylceramidase Inhibitors

Drug discovery projects targeting neuropathological lysosomal storage disorders or related metabolic diseases should prioritize this L-ido building block. The final deprotected scaffolds derived from it exhibit selectivity towards glucosylceramidase isoenzymes (GBA2) over broad intestinal α-glucosidases, a key differentiator for minimizing adverse effects [1][2]. Procurement of this specific intermediate ensures the synthesized compound library will be based on the L-ido scaffold, which is stereochemically predisposed for the desired selectivity profile.

Enantiopure Scaffold for Academic Research into Iminosugar Synthesis Methodology

For academic groups focused on developing novel synthetic methodologies for iminosugars, this compound serves as a crucial reference standard and starting material. A publication on a three-step synthesis of L-ido derivatives highlights its use in benchmarking new, efficient catalytic transformations [1]. Its defined stereochemistry and physical properties (an oil needing cold storage) make it a specific case study for handling-sensitive, advanced synthetic intermediates.

Custom Synthesis and Chemical Reference Standard Calibration

Analytical and quality control laboratories require this highly characterized, enantiopure oil to serve as a reference standard for the development of HPLC or LC-MS purity methods. Its distinct physical form and purity profile, as documented in vendor technical datasheets, provide necessary benchmarks for the calibration of methods intended for the analysis of L-ido-iminosugar intermediates [1]. The documented storage conditions are essential for creating valid standard operating procedures for handling.

Quote Request

Request a Quote for (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.